molecular formula C22H21N5O3 B408897 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE

Cat. No.: B408897
M. Wt: 403.4g/mol
InChI Key: BTEDSZFRVNCKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that combines a benzhydryl group and a purine derivative. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE typically involves the following steps:

    Formation of the Purine Derivative: The purine derivative is synthesized through a series of reactions starting from xanthine or its derivatives. This involves methylation and oxidation reactions to introduce the necessary functional groups.

    Attachment of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with benzhydryl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides and bases (e.g., sodium hydroxide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective blocker of the TRPA1 channel, antagonizing calcium influx induced by compounds such as allyl isothiocyanate and formalin . This selective blocking action is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Uniqueness

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(DIPHENYLMETHYL)ACETAMIDE is unique due to its specific combination of a benzhydryl group and a purine derivative. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4g/mol

IUPAC Name

N-benzhydryl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C22H21N5O3/c1-25-20-19(21(29)26(2)22(25)30)27(14-23-20)13-17(28)24-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,24,28)

InChI Key

BTEDSZFRVNCKDX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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